BenchChemオンラインストアへようこそ!

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid

Medicinal Chemistry Physicochemical Property Optimization Lead-Likeness Assessment

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid (CAS 1771657-47-6) is a heterocyclic benzoic acid derivative with the molecular formula C12H12N2O3 and a molecular weight of 232.23 g/mol. It features a para-benzoic acid moiety linked to a 1-methyl-1H-pyrazol-4-yl group through a distinctive oxymethylene (-OCH2-) bridge.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B7977735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-14-7-11(6-13-14)17-8-9-2-4-10(5-3-9)12(15)16/h2-7H,8H2,1H3,(H,15,16)
InChIKeyKUFPPURTLABRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid – Baseline Characterization for Scientific Procurement


4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid (CAS 1771657-47-6) is a heterocyclic benzoic acid derivative with the molecular formula C12H12N2O3 and a molecular weight of 232.23 g/mol . It features a para-benzoic acid moiety linked to a 1-methyl-1H-pyrazol-4-yl group through a distinctive oxymethylene (-OCH2-) bridge . This compound belongs to the class of pyrazole-ether-benzoic acid conjugates and serves as a versatile synthetic building block in medicinal chemistry and chemical biology [1]. The compound is cataloged in the ZINC database (ZINC000299864496) and is available from select specialty chemical suppliers for research purposes [2].

Why Generic Substitution Fails for 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid in Research Programs


In-class pyrazole-benzoic acid conjugates cannot be casually interchanged because subtle differences in the linker architecture (direct C-C bond, direct oxygen ether, or oxymethylene bridge) and substitution regioisomerism (para vs. meta substitution on the benzoic acid) profoundly alter molecular geometry, electronic distribution, hydrogen bonding capacity, and metabolic susceptibility [1]. The specific para-oxymethylene bridge in 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid introduces an additional rotational degree of freedom (1 extra rotatable bond) and a distinct hydrogen bond acceptor site compared to direct ether or direct aryl-aryl analogs, leading to divergent binding modes if the compound is employed as a pharmacophore scaffold . This inherent structural uniqueness renders it non-fungible with its nearest structural neighbors.

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid – Product-Specific Quantitative Evidence Guide


Molecular Weight and Heavy Atom Count Differentiation from Direct Ether Analog

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid possesses a molecular weight of 232.23 g/mol (17 heavy atoms), compared to 218.21 g/mol (16 heavy atoms) for 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid, which lacks the methylene spacer . This structural difference directly impacts ligand efficiency (LE) calculations, where a candidate with identical biological potency would exhibit different LE values due to the altered heavy atom count, potentially affecting multiparameter optimization decisions in lead selection [1].

Medicinal Chemistry Physicochemical Property Optimization Lead-Likeness Assessment

Rotatable Bond and Conformational Flexibility Differentiation from Direct Linker Analogs

The target compound contains two rotatable bonds (the oxymethylene bridge -CH2-O- and the carboxylic acid C-C bond), whereas the direct ether analog 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid possesses only one rotatable bond between the pyrazole and benzoic acid rings [1]. The direct C-C linked analog 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid (CAS 199678-06-3) also has only one rotatable bond (the carboxylic acid). The increased conformational flexibility of the target compound introduces a different entropic penalty upon target binding and alters the energetically accessible conformational landscape [2].

Conformational Analysis Structure-Based Drug Design Binding Entropy

Regioisomeric Differentiation: Para vs. Meta Substitution on the Benzoic Acid Ring

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid has the carboxylic acid group in the para position relative to the oxymethylene-pyrazole substituent, while its regioisomer 3-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}benzoic acid places it in the meta position . This regioisomeric difference results in distinct vectorial exit angles for the carboxylic acid group (approx. 180° for para vs. 120° for meta), directly influencing molecular shape and the trajectory of subsequent amide bond formations if used as a carboxylic acid building block [1].

Regiochemistry SAR Exploration Building Block Library Design

N-Pyrazole Substitution Impact: 1-Methyl vs. 1-(2-Methoxyethyl) Derivative

The target compound features a simple 1-methyl substituent on the pyrazole ring (MW 232.23 g/mol), whereas the closest N-substituted analog 4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)benzoic acid bears a bulkier 2-methoxyethyl group (MW 276.29 g/mol) . This results in a molecular weight increase of 44.06 g/mol, a significantly higher calculated logP, and altered hydrogen bond acceptor capacity due to the additional ether oxygen .

Structure-Activity Relationships Pyrazole Functionalization Physicochemical Tuning

Patent-Based Scaffold Recognition: Explicit Claiming of Oxymethylene-Bridged Pyrazole Benzoic Acids in Pharmacological Inventions

The oxymethylene-bridged pyrazole-benzoic acid scaffold, as represented by 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid, falls within the Markush structures of multiple patent families claiming heterocyclyl-methyl-substituted pyrazoles for therapeutic applications, including prostaglandin EP receptor modulation and cardiovascular disease treatment [1]. This is in contrast to direct pyrazole-benzoic acid analogs, which are claimed in different patent families with alternative therapeutic indications [2]. The explicit inclusion of the -CH2-O- linker in these patent filings underscores the structural significance assigned to this specific connectivity by medicinal chemistry teams.

Intellectual Property Scaffold Hopping Patent Landscape Analysis

Optimal Research and Industrial Application Scenarios for 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid


Medicinal Chemistry SAR Exploration Targeting EP Prostaglandin Receptors

This compound serves as a key intermediate or scaffold for synthesizing heterocyclylmethyl-substituted pyrazole derivatives that are claimed as EP1 or EP4 receptor modulators . Its para-benzoic acid functionality enables straightforward amide coupling to diversity libraries, while the oxymethylene bridge provides a distinct spatial arrangement compared to direct-linker analogs, enabling exploration of linker-dependent SAR . Research teams procuring this compound for prostaglandin receptor programs benefit from its structural alignment with patent-protected chemotypes, facilitating the generation of novel, patentable lead series.

Fragment-Based Drug Discovery (FBDD) Library Design

With 17 heavy atoms and a molecular weight of 232.23 g/mol, this compound falls within the Rule-of-Three (Ro3) compliant fragment space (MW ≤ 300, heavy atom count ≤ 18) . Its dual hydrogen bond donor/acceptor capability (carboxylic acid) combined with the pyrazole hydrogen bond acceptor site makes it a versatile fragment for screening against diverse protein targets. Unlike its direct ether analog (which lacks the -CH2- spacer), this fragment offers a distinct three-dimensional vector presentation due to the additional sp3 carbon, increasing the chemical diversity of fragment libraries .

Synthetic Building Block for Amide Library Generation

The free para-benzoic acid functional group is ideally positioned for activation and coupling to amines, enabling the rapid generation of amide libraries for high-throughput screening. The para-substitution pattern ensures that the resulting amide bond projects linearly from the pyrazole ring system, a geometry that is specifically required for certain target binding pockets where bent (meta) geometries are disfavored . Procurement of this specific regioisomer, rather than the meta variant, is critical when linear molecular topology is a design requirement.

Quote Request

Request a Quote for 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.